2-(4-Chlorophenoxy)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-methylpropan-1-one
Description
This compound is a structurally complex small molecule featuring a pyrrolidine ring substituted with a fluoropyrimidine moiety and a 4-chlorophenoxy group. Its core structure includes a propan-1-one scaffold, which is functionalized with a methyl group and a heterocyclic pyrrolidinyloxy linkage. The 4-chlorophenoxy moiety may contribute to lipophilicity, influencing membrane permeability and pharmacokinetic properties.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClFN3O3/c1-4-16-17(22)18(24-12-23-16)27-15-9-10-25(11-15)19(26)20(2,3)28-14-7-5-13(21)6-8-14/h5-8,12,15H,4,9-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRJYIRKNUILHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C(C)(C)OC3=CC=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClFN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-Chlorophenoxy)-1-(3-((6-Ethyl-5-Fluoropyrimidin-4-Yl)Oxy)pyrrolidin-1-Yl)-2-Methylpropan-1-One is a complex organic molecule with potential biological activity. Its structural features suggest interactions with various biological targets, making it a subject of interest for medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Structural Overview
The compound's structure can be broken down into several components:
- Chlorophenoxy group : A substituent that may enhance lipophilicity and biological activity.
- Pyrimidine derivative : Known for its role in nucleic acid metabolism and potential as an antiviral agent.
- Pyrrolidine ring : Often associated with neuroactive compounds.
Antiviral Properties
Research has indicated that compounds similar to this compound exhibit significant antiviral activity, particularly against HIV. A study demonstrated that related pyrimidine derivatives showed up to picomolar activity against wild-type HIV-1 and clinically relevant mutants, suggesting that the presence of the 6-ethyl-5-fluoro substitution may enhance efficacy in inhibiting viral replication .
The mechanism by which this compound exerts its biological effects likely involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in viral replication or cellular pathways.
- Receptor Modulation : Interaction with receptors could lead to altered signaling pathways, impacting cell function.
Case Studies
- HIV Inhibition : A comparative study highlighted the effectiveness of similar compounds in inhibiting HIV reverse transcriptase, emphasizing the importance of structural modifications like fluorination and alkylation in enhancing antiviral activity .
- Cellular Studies : In vitro studies have shown that modifications in the pyrimidine ring influence binding affinity to viral proteins, correlating with enhanced antiviral potency. The presence of stereogenic centers also contributes to the selectivity and efficacy of these compounds .
Data Tables
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with other pyrimidine- and heterocycle-containing molecules. A relevant analogue from the evidence (Example 64, ) is methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-c]pyrimidin-3-yl)-3-fluorobenzoate. Key similarities and differences include:
Research Findings and Implications
Hydrogen Bonding and Crystal Packing: The target compound’s 4-chlorophenoxy group may engage in weaker hydrogen bonding compared to the 3-fluorophenyl group in Example 64 due to chlorine’s lower electronegativity versus fluorine. This could lead to differences in crystal packing efficiency and solubility, as hydrogen-bonding networks significantly influence solid-state properties .
However, the chromenone system in Example 64 offers extended π-conjugation, which might enhance intercalation or stacking interactions with nucleic acids or hydrophobic protein pockets .
Metabolic Stability: The 6-ethyl-5-fluoropyrimidine group in the target compound could reduce oxidative metabolism compared to the 4-amino-pyrimidine in Example 64, as fluorine and ethyl groups are known to block metabolic hotspots. This might translate to a longer half-life in vivo .
Data Table: Comparative Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
